N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a quinoline moiety linked to a benzo[d]thiazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzo[d]thiazole intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The benzo[d]thiazole ring can be prepared via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives .
The final step involves the coupling of the quinoline and benzo[d]thiazole intermediates through a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide, benzo[d]thiazole S-oxide, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . The benzo[d]thiazole ring can inhibit various enzymes, including topoisomerases and kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide: This compound is similar in structure but contains a benzo[d][1,3]dioxole ring instead of a benzo[d]thiazole ring.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds contain a benzo[d]thiazole ring but differ in the substituents attached to the ring.
Uniqueness
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of a quinoline and benzo[d]thiazole moiety linked by a propyl chain. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-20(15-7-8-16-18(12-15)26-13-23-16)22-10-3-11-25-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12-13H,3,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBURKRUBHQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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